Sulfur trioxide-trimethylamine

Description

Historical Context of Amine-Sulfur Trioxide Adducts in Organic Synthesis

The development of amine-sulfur trioxide adducts was driven by the need for more manageable sulfating agents in organic synthesis. Direct sulfation with sulfur trioxide is often problematic due to its high reactivity, which can lead to polymerization and other side reactions. nih.gov Similarly, chlorosulfonic acid, while effective, is highly corrosive and can be too harsh for sensitive substrates. nih.gov

To moderate the reactivity of sulfur trioxide, chemists began to form complexes with Lewis bases such as amines. nih.gov These adducts, including the well-known pyridine-SO3 complex and the trimethylamine-SO3 complex, proved to be effective sulfating agents that were easier to handle and more selective in their reactions. nih.govgoogle.com Historically, these complexes have been instrumental in the sulfation of a wide array of organic compounds, including alcohols, phenols, carbohydrates, and steroids. nih.govnih.govgoogle.com The formation of these adducts made the process of introducing a sulfo group safer and more controlled, paving the way for their extensive use in both laboratory and industrial settings. google.com For instance, tertiary amine-sulfur trioxide complexes found early use in the sulfation of dyes and sterols. google.com

Contemporary Significance in Chemical Transformations and Derivatization

In contemporary organic chemistry, the sulfur trioxide-trimethylamine (SO3·NMe3) complex continues to be a reagent of considerable importance for sulfation and sulfamation reactions. fishersci.fifishersci.fi Its stability and selectivity make it particularly suitable for the synthesis of complex and sensitive molecules.

A significant application of SO3·NMe3 is in the synthesis of biologically active sulfated compounds. nih.govportlandpress.com For example, it is employed in the synthesis of sulfated metabolites of resveratrol (B1683913), which are crucial for studying the biological activity of this well-known antioxidant. fishersci.filifechempharma.com The complex is also used to prepare chitooligosaccharides with anti-HIV-1 activity and is a key reagent in the synthesis of Avibactam®, a β-lactamase inhibitor. nih.govportlandpress.comrsc.org

The derivatization of natural products and complex carbohydrates is another area where SO3·NMe3 excels. It has been used for the regioselective sulfation of carbohydrates and steroids, allowing for the precise modification of these intricate structures. nih.govnih.gov For example, monosulfated steroids have been synthesized in high yield using the SO3·NMe3 complex. nih.gov It is also instrumental in the on-resin synthesis of sulfated oligosaccharides, a method that simplifies the preparation of these complex glycans. scispace.comrsc.org

Furthermore, the SO3·NMe3 complex is utilized in the preparation of sulfamic acid salts, which are versatile intermediates in organic synthesis. nih.gov Researchers have developed efficient protocols for the synthesis of a diverse range of sulfamic acid salts from primary and secondary amines using this reagent. nih.gov

| Application Area | Specific Example of Transformation/Derivatization | Reference |

| Pharmaceutical Synthesis | Synthesis of Avibactam®, a β-lactamase inhibitor. | nih.govportlandpress.comrsc.org |

| Metabolite Synthesis | Preparation of sulfate-conjugated resveratrol metabolites. | fishersci.filifechempharma.comsigmaaldrich.com |

| Bioactive Polysaccharides | Synthesis of chitooligosaccharides with anti-HIV-1 activity. | fishersci.fisigmaaldrich.com |

| Steroid Chemistry | Mono-sulfation of steroids. | nih.gov |

| Carbohydrate Chemistry | Regioselective sulfation of glycosides and on-resin synthesis of sulfated oligosaccharides. | nih.govscispace.comrsc.org |

| Intermediate Synthesis | Preparation of sulfamic acid salts from amines. | nih.gov |

Overview of Key Research Domains

The utility of the this compound complex extends across several key domains of chemical research, reflecting its importance as a versatile synthetic tool.

Organic Synthesis: The complex is a cornerstone reagent for introducing sulfate (B86663) and sulfamate (B1201201) groups into organic molecules. fishersci.fichemimpex.com This is fundamental for the synthesis of a wide range of compounds with applications in materials science and pharmaceuticals.

Medicinal Chemistry: In the quest for new therapeutic agents, SO3·NMe3 is crucial for synthesizing sulfated molecules that often exhibit enhanced biological activity or improved pharmacokinetic properties. nih.govresearchgate.net This includes the synthesis of sulfated natural products, enzyme inhibitors, and drug metabolites for structure-activity relationship (SAR) studies. diva-portal.org

Carbohydrate Chemistry: The sulfation of carbohydrates is critical as sulfated glycans play vital roles in numerous biological processes. scispace.comrsc.org SO3·NMe3 is a preferred reagent for the controlled sulfation of oligosaccharides and polysaccharides, enabling the synthesis of heparin mimetics and probes to study glycan-protein interactions. sigmaaldrich.com

Steroid Chemistry: The sulfation of steroids is important for their biological function and metabolism. The SO3·NMe3 complex provides a mild and effective method for the preparation of steroid sulfates, which are often the biologically active forms or key metabolic intermediates. nih.gov

Metabolomics: The synthesis of authentic sulfated metabolite standards is essential for their identification and quantification in biological samples. The SO3·NMe3 complex is used to prepare libraries of sulfated metabolites for use in mass spectrometry-based metabolomics studies. diva-portal.org

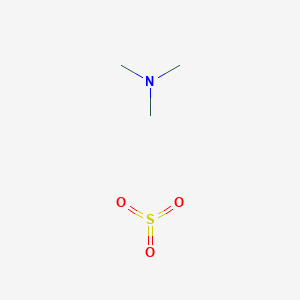

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethylmethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXASQZJWWGZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185505 | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-58-1, 17736-86-6 | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide--trimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-trimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sulfur Trioxide Trimethylamine Complexes

Direct Adduct Formation Protocols

The most common method for synthesizing the sulfur trioxide-trimethylamine complex is through the direct reaction of sulfur trioxide (SO3) and trimethylamine (B31210) (N(CH3)3). google.comdatapdf.com This reaction is highly exothermic and requires careful control of reaction conditions to ensure high purity and yield. google.com

The direct combination of sulfur trioxide and trimethylamine is a vigorous, exothermic reaction that can be conducted in either the gas phase or a liquid phase with an inert solvent. google.com

Gas-Phase Synthesis:

A key innovation in the production of high-purity SO3-TMA involves a gas-phase reaction where sulfur trioxide vapor is diluted with an inert gas. google.com This dilution is crucial to keep the SO3 vapor above its dew point at the reaction temperature. google.com The molar ratio of the inert gas to SO3 is dependent on the temperature. google.com

| Temperature (°C) | Minimum Molar Ratio (Inert Gas:SO3) |

| 20 | 3:1 |

| 27 | 2:1 |

| 33 | 1:1 |

| Data derived from gas-phase synthesis protocols designed to prevent the formation of tarry by-products. google.com |

Maintaining the reaction temperature below 40°C is critical for the quality of the complex. google.com However, with very high dilutions, acceptable products can be obtained at temperatures as high as 70°C. google.com Effective cooling is paramount due to the exothermic nature of the reaction. google.com Traditional heat exchangers are often impractical due to the rapid gas flow and the insulating layer formed by the product coating the reactor walls. google.com A practical approach involves injecting a portion of the inert gas, such as carbon dioxide, in its liquid form (e.g., Dry Ice) to provide in-situ cooling. google.com

Liquid-Phase Synthesis:

The reaction can also be carried out in an inert solvent. google.comdatapdf.com Solvents like chloroform (B151607) or liquid sulfur dioxide have been employed. datapdf.com Using liquid SO2 as a solvent allows for very mild reaction conditions, with the reaction proceeding at -10°C as the solvent functions as a refluxing autorefrigerant. datapdf.com

The choice of solvent plays a significant role in the synthesis of sulfur trioxide-amine adducts. While direct gas-phase synthesis can yield a very pure product, liquid-phase synthesis in an inert solvent is also a common practice. google.com The use of solvents like chloroform or liquid sulfur dioxide helps to moderate the highly exothermic reaction between sulfur trioxide and trimethylamine. google.comdatapdf.com

In the context of related amine-sulfur trioxide adducts, chlorinated organic solvents such as methylene (B1212753) chloride and chloroform are frequently used. google.comtandfonline.com For instance, in the synthesis of the triethylamine-sulfur trioxide complex, dichloromethane (B109758) is used as the solvent. tandfonline.com The solubility of the resulting complex in the reaction solvent is a key factor. For example, the this compound complex is soluble in hot water and ethanol (B145695) but only slightly soluble in dimethyl sulfoxide (B87167) and methanol. fishersci.fi The choice of an appropriate solvent is also critical for the purification of the product. For example, recrystallization from a dichloromethane/heptane mixture can be used to obtain pure triethylamine-sulfur trioxide complex. tandfonline.com

The solvent can also influence the reactivity of the complex in subsequent reactions. For example, the hydrolysis of the this compound complex has been studied in dimethyl sulfoxide-water solvent systems. oregonstate.edu The dielectric effect and the solvation properties of the solvent are the two dominant factors that influence nucleophilic displacement reactions involving the complex. oregonstate.edu

Comparative Analysis of Preparation Routes

While direct adduct formation is a primary method, other routes, particularly those involving chlorosulfonic acid, are used for synthesizing related amine-sulfur trioxide adducts and offer a point of comparison.

A common industrial method for preparing tertiary amine-sulfur trioxide complexes involves the reaction of a tertiary amine with chlorosulfonic acid in an organic solvent. google.com This method, however, traditionally suffers from low yields because half of the amine is consumed in the formation of an amine hydrochloride byproduct (R₃N·HCl). google.com

A significant improvement to this method involves the introduction of gaseous ammonia (B1221849) into the reaction mixture after the initial reaction between the tertiary amine and chlorosulfonic acid. google.com The ammonia reacts with the amine hydrochloride, liberating the tertiary amine which can then react with the remaining chlorosulfonic acid to form the desired sulfur trioxide adduct. google.com This modification has been shown to considerably increase the yield. google.com

For example, in the synthesis of the triethylamine-sulfur trioxide complex, adding chlorosulfonic acid to a solution of triethylamine (B128534) in methylene chloride, followed by treatment with ammonia, can lead to a yield of approximately 80.61%. google.com

| Amine | Solvent | Yield of SO3 Adduct |

| Triethylamine | Methylene Chloride | ~80.61% |

| Pyridine | Chloroform | pH dependent |

| Data illustrates the yields achievable with the modified chlorosulfonic acid method. google.com |

This method highlights a trade-off between the handling difficulties of sulfur trioxide in direct methods and the need for additional steps to improve yields in chlorosulfonic acid-mediated syntheses. google.com

Strategies for Scaling Up Production for Research Applications

Scaling up the production of this compound from laboratory to larger research quantities requires careful consideration of the synthetic route and reaction parameters. The chlorosulfonic acid-mediated synthesis of the related triethylamine-sulfur trioxide complex has been successfully scaled up to produce several kilograms of the product. tandfonline.com This procedure involves the dropwise addition of a solution of chlorosulfonic acid in dichloromethane to a cooled solution of triethylamine in the same solvent. tandfonline.com The resulting triethylamine hydrochloride precipitate is managed during the workup, which involves washing with water and drying the organic layer. tandfonline.com

For the direct adduct formation of this compound, scaling up the gas-phase reaction requires robust engineering solutions for heat management and precise control of reactant flows. google.com The use of liquid carbon dioxide for cooling is a scalable strategy. google.com An example of a scaled-up process involves simultaneously introducing finely divided Dry Ice, trimethylamine, and diluted sulfur trioxide vapor into a large reactor with efficient agitation. google.com The rates are carefully controlled to maintain the reaction temperature within the optimal range. google.com

The choice between these methods for scaled-up production will depend on the available equipment, safety considerations associated with handling sulfur trioxide versus chlorosulfonic acid, and the desired purity of the final product.

Mechanistic Investigations of Sulfur Trioxide Trimethylamine Reactivity

Fundamental Reaction Pathways and Activation Modes

The reactivity of the sulfur trioxide-trimethylamine complex is fundamentally dictated by the electronic nature of the sulfur trioxide moiety and its interaction with the trimethylamine (B31210) ligand. This section explores the key mechanistic features that enable its function in chemical synthesis.

Activation of the Sulfate (B86663) Moiety for Nucleophilic Attack

The core of the this compound complex's reactivity lies in its ability to activate the sulfur trioxide (SO₃) molecule for nucleophilic attack. smolecule.com In its uncomplexed form, SO₃ is a powerful and often indiscriminately reactive electrophile. The formation of an adduct with trimethylamine, a Lewis base, tempers this reactivity while maintaining the electrophilic character of the sulfur atom. The trimethylamine group, bearing a formal positive charge in the complex, acts as an electron-withdrawing group. This inductive effect enhances the electrophilicity of the sulfur atom in the sulfate moiety, making it more susceptible to attack by nucleophiles. This activation is a crucial first step in the transfer of the sulfonate group to a substrate. smolecule.com

Role of S-O Bond Weakening in Sulfate Transfer

Concurrent with the activation of the sulfur atom, the formation of the complex with trimethylamine also influences the strength of the sulfur-oxygen (S-O) bonds within the sulfate moiety. The coordination of the nitrogen atom of trimethylamine to the sulfur atom leads to a redistribution of electron density within the SO₃ group. This interaction results in a weakening of the existing S-O bonds. smolecule.com This bond weakening is a critical factor that facilitates the transfer of the entire sulfate group to a nucleophilic substrate. A lower bond dissociation energy for the S-O bonds translates to a lower activation energy for the sulfation reaction, thereby promoting the efficient transfer of the SO₃ group.

Characterization as a Nucleophilic Agent in Specific Transformations

While primarily recognized as an electrophilic sulfating agent, the this compound complex can also exhibit nucleophilic character in certain chemical transformations. smolecule.comfishersci.filifechempharma.com This dual reactivity expands its utility in organic synthesis. One notable example is its use in the preparation of α-tosyloxy ketones. fishersci.filifechempharma.com In this context, the complex acts as a nucleophile, participating in a reaction sequence that leads to the formation of these valuable synthetic intermediates. fishersci.filifechempharma.com This nucleophilic behavior underscores the complex's versatility and its ability to engage in different reaction manifolds depending on the reaction conditions and the nature of the other reactants present.

Kinetic and Thermodynamic Aspects of Chemical Transformations

A thorough understanding of the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing process efficiency. The hydrolysis of the complex is a particularly important reaction to consider, as it can be a competing pathway in many synthetic applications.

Hydrolysis Reaction Kinetics in Aqueous and Organic Solvents

The hydrolysis of the this compound complex has been the subject of kinetic investigations in both aqueous and mixed organic-aqueous solvent systems. oregonstate.edupublish.csiro.au These studies provide valuable insights into the stability of the complex and the factors that influence its decomposition in the presence of water. The reaction proceeds via the equation: (CH₃)₃N·SO₃ + H₂O → (CH₃)₃NH⁺ + HSO₄⁻ publish.csiro.au

The rate of this hydrolysis is significantly influenced by the solvent composition. For instance, studies in dimethyl sulfoxide (B87167) (DMSO)-water mixtures have been conducted to probe the effect of the solvent environment on the reaction rate. oregonstate.edu

Analysis of First-Order and Second-Order Rate Constants

Kinetic studies have revealed that the hydrolysis of the this compound complex can follow different rate laws depending on the reaction conditions. In water, the solvolysis reaction is first-order and is not catalyzed by acids. publish.csiro.au However, in the presence of a base, such as hydroxide (B78521) ions, the reaction exhibits second-order kinetics. publish.csiro.au

The reaction in aqueous acetone (B3395972) at low water concentrations also follows second-order kinetics. publish.csiro.au The effect of added salts on the first-order rate constant for the aquation of this compound has also been investigated, showing that the rate can be either increased or decreased depending on the nature of the salt. rsc.org

Below are tables summarizing key findings from kinetic studies on the hydrolysis of this compound.

Table 1: Effect of Temperature on Hydrolysis Rate Constants

This table would typically present first-order (k₁) and second-order (k₂) rate constants at different temperatures, allowing for the calculation of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. oregonstate.edu Specific data for this table was mentioned as being calculated in a study but the explicit values were not provided in the search results.

Table 2: Comparison of Second-Order Rate Constants in Different Solvents

This table illustrates the significant impact of the solvent on the reaction rate. The ratio of the second-order rate constant in aqueous acetone to the calculated second-order rate constant in water for the hydrolysis of the trimethylamine-sulfur trioxide complex at 35°C is approximately 550. publish.csiro.au

| Compound | Solvent | Temperature (°C) | Rate Constant Ratio (k_acetone / k_water) |

| (CH₃)₃N·SO₃ | Aqueous Acetone vs. Water | 35 | ~550 |

Impact of Solvent Polarity and Composition on Reaction Rates

The rate of reactions involving the this compound complex is significantly influenced by the solvent system. Studies on the hydrolysis of this complex in dimethyl sulfoxide (DMSO)-water mixtures have revealed a complex relationship between solvent composition and reaction kinetics. The effect of the solvent on reaction rates is a well-documented phenomenon, with changes in the solvent environment often leading to dramatic shifts in reaction speed. mdma.ch

In the case of the hydrolysis of trimethylamine-sulfur trioxide, a change from an aqueous solvent to a 0.5 mole fraction DMSO solution leads to a decrease in the enthalpy of activation for both the first-order and second-order hydrolysis reactions. oregonstate.edu Specifically, the enthalpy of activation for the first-order hydrolysis decreases by 2 kcal/mole, and for the second-order hydrolysis, it decreases by 1 kcal/mole. oregonstate.edu This decrease is indicative of solvent-induced acceleration of the reaction. oregonstate.edu

Table 1: Effect of Solvent on Activation Enthalpy of Hydrolysis

| Reaction Order | Solvent | Change in Enthalpy of Activation (kcal/mole) |

| First-Order | Water to 0.5 mole fraction DMSO | -2 |

| Second-Order | Water to 0.5 mole fraction DMSO | -1 |

Data sourced from a kinetic investigation of the hydrolysis of trimethylamine-sulfur trioxide. oregonstate.edu

Determination of Enthalpy and Entropy of Activation

Kinetic studies have enabled the determination of the activation parameters for the hydrolysis of the this compound complex. These parameters, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide valuable information about the transition state of the reaction.

For the hydrolysis of trimethylamine-sulfur trioxide in a 0.525 mole fraction DMSO-water solvent, the second-order hydrolysis was found to have an enthalpy of activation that is 5 kcal/mole lower than that for the first-order hydrolysis. oregonstate.edu This difference reflects the accelerating effect of the hydroxide ion on the hydrolysis process. oregonstate.edu

When comparing the activation parameters in different solvent systems, a notable change is observed. Moving from a purely aqueous solvent to a 0.525 mole fraction DMSO solution results in an increase of 14 e.u. in the entropy of activation for the second-order hydrolysis. oregonstate.edu The acceleration of the second-order hydrolysis in this mixed solvent system is not dominated by either enthalpy or entropy effects alone. oregonstate.edu

Table 2: Activation Parameters for Hydrolysis of Trimethylamine-Sulfur Trioxide

| Parameter | First-Order Hydrolysis | Second-Order Hydrolysis |

| Enthalpy of Activation (ΔH‡) | 5 kcal/mole lower than first-order | |

| Entropy of Activation (ΔS‡) Change (Water to 0.525 n DMSO) | +14 e.u. |

Data reflects values in 0.525 mole fraction DMSO and comparisons to aqueous solutions. oregonstate.edu

Computational and Theoretical Elucidations of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms involving the this compound complex at a molecular level. These theoretical approaches complement experimental findings and offer a deeper understanding of the factors controlling reactivity.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) has been employed to study the transition states of reactions involving sulfur trioxide and its adducts. researchgate.net These calculations help in elucidating the geometry and energetics of the transition state, which is crucial for understanding the reaction pathway. For instance, in the hydration of SO3, DFT calculations have been used to predict the structures of transition states involving one or more water molecules. researchgate.net The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state connects the reactants and products. copernicus.org

While specific DFT studies focusing solely on the transition states of this compound reactions are not extensively detailed in the provided results, the principles of such studies on related systems are applicable. These calculations would involve optimizing the geometry of the transition state for the nucleophilic attack on the sulfur center and calculating the activation energy barrier. rsc.org

Analysis of Electronic Structure and Bonding in Adducts

The electronic structure and bonding in the this compound adduct have been a subject of both experimental and theoretical investigation. Microwave spectroscopy studies have provided precise measurements of the N-S bond length, which is a key parameter in describing the dative bond between the nitrogen of trimethylamine and the sulfur of sulfur trioxide. researchgate.net In the gas phase, the N-S bond length is 1.912(20) Å. researchgate.net

Analysis of the ¹⁴N nuclear hyperfine structure indicates a significant charge transfer of about 0.6 electrons from the nitrogen atom to the SO₃ group upon complex formation. researchgate.net Recent crystallographic studies on the related triethylamine-sulfur trioxide complex suggest that it exists as a triethylsulfoammonium betaine (B1666868) with a formal N-S bond, rather than a simple dative complex. bham.ac.ukresearchgate.net This finding challenges the traditional view of the bonding in such adducts and suggests a more covalent character for the N-S bond. researchgate.net The dipole moment of the (CH₃)₃N-SO₃ complex is significantly enhanced (7.1110(69) D) compared to the sum of the dipole moments of the individual monomers, further indicating a substantial electronic reorganization upon complexation. researchgate.net

Table 3: Structural and Electronic Properties of this compound Adduct

| Property | Value | Method |

| N-S Bond Length (Gas Phase) | 1.912(20) Å | Microwave Spectroscopy |

| NSO Angle (Gas Phase) | 100.1(2)° | Microwave Spectroscopy |

| Dipole Moment | 7.1110(69) D | Stark Effect Measurements |

| Charge Transfer (N to SO₃) | ~0.6 e⁻ | ¹⁴N Nuclear Hyperfine Structure Analysis |

Data obtained from gas-phase microwave spectroscopy studies. researchgate.net

Conformational Studies of Reaction Intermediates

The conformation of reaction intermediates can play a critical role in determining the outcome of a reaction. While specific conformational studies of intermediates in this compound reactions are not detailed in the provided search results, the general importance of conformational analysis in reaction mechanisms is well-established. acs.org For example, in the Parikh-Doering oxidation, which utilizes a sulfur trioxide-pyridine complex, the conformation of the alkoxydimethylsulfonium intermediate is key to the subsequent elimination step. au.dk

Applications in Complex Organic Synthesis and Functionalization

Advanced Sulfonation and Sulfamation Reaction Methodologies

The complex facilitates the sulfation of a wide array of functional groups, including hydroxyls, phenols, and amines, through carefully controlled reaction methodologies. nih.govnih.gov

O-sulfation is a primary application of the sulfur trioxide-trimethylamine complex, enabling the conversion of alcohols and phenols into their corresponding sulfate (B86663) esters. This transformation is crucial for modifying the biological activity and physicochemical properties of many organic molecules. nih.govbham.ac.uk The reaction typically proceeds by treating the substrate with the complex in an appropriate solvent. nih.gov

The this compound complex is extensively used for the sulfation of carbohydrates and polysaccharides to mimic naturally occurring sulfated glycosaminoglycans and explore their biological activities. sigmaaldrich.comsigmaaldrich.com This modification can impart significant biological functions, including anticoagulant and anti-HIV properties. sigmaaldrich.comrsc.org

Research has demonstrated its utility in the synthesis of:

Chitooligosaccharides: Used to generate derivatives with anti-HIV-1 activity. sigmaaldrich.comsigmaaldrich.com

Heparan Sulfate Mimetics: The complex is a key reagent in the chemical synthesis of heparan sulfate oligosaccharides, which are involved in various biological processes. sigmaaldrich.comnih.gov Selective N-sulfation with the this compound complex under basic conditions is a crucial step in the synthesis of these molecules. nih.gov

Cellulose Sulfates: While the SO₃/pyridine complex is also common for this purpose, SO₃-amine complexes are a general class of reagents for modifying polysaccharides. nih.gov

Other Glycosides: The reagent has been used to synthesize highly sulfated β-D-glucopyranoside derivatives with yields ranging from 22–86% when heated in dry N,N-dimethylformamide (DMF). nih.gov It is also used for the sulfation of α-L-iduronate glycosides, key components of heparan sulfate. nih.gov

| Substrate | Reagent & Conditions | Product | Yield | Reference(s) |

| α-L-iduronate glycosides | 1.5 equiv. SO₃-NMe₃ per -OH, dry DMF, 55 °C, 24 h | 2-sulfated α-L-iduronate glycosides | Not specified | nih.gov |

| β-D-glucopyranoside derivatives | SO₃-NMe₃, dry DMF, 70 °C | Highly sulfated derivatives | 22–86% | nih.gov |

| β-D-galactopyranosides | 1. Bu₂SnO, toluene, reflux; 2. SO₃-NMe₃, DMF, rt | 3-O-sulfate derivatives | 81–92% | uwaterloo.ca |

| Heparan Sulfate Precursor | SO₃-NMe₃, basic conditions | N-sulfated Heparan Sulfate | Not specified | nih.gov |

The sulfation of steroids and flavonoids is critical as it often modulates their bioavailability and biological activity. The this compound complex serves as an effective reagent for these transformations. researchgate.netbham.ac.uk

Steroids: The complex has been used for the sulfation of various steroid scaffolds. nih.gov For instance, the synthesis of a mono-sulfated steroid was achieved in 76% yield using 5 equivalents of the SO₃-NMe₃ complex per hydroxyl group in dry pyridine at room temperature. nih.gov It is also employed in the synthesis of sulfated estrogens, such as ∆8,9-dehydroestrone, under mild conditions in an aprotic solvent like tetrahydrofuran (THF). googleapis.com

Flavonoids: The complex is used to synthesize sulfated metabolites of flavonoids like resveratrol (B1683913), which has been studied for its anti-inflammatory and antioxidant properties. fishersci.firesearchgate.netlifechempharma.com

| Substrate | Reagent & Conditions | Product | Yield | Reference(s) |

| 3β-hydroxy-24-nor-5-cholenoic acid derivative | 5 equiv. SO₃-NMe₃ per -OH, dry pyridine, rt, 1 h | 3β-sulfooxy-7β-hydroxy derivative | 76% | nih.gov |

| ∆8,9-dehydroestrone alkali metal salt | SO₃-NMe₃, THF | Sulfated ∆8,9-dehydroestrone | Not specified | googleapis.com |

| Resveratrol | SO₃-NMe₃, Et₃N, reflux | Sulfated resveratrol potassium salt | Not specified | bham.ac.uk |

Protein tyrosine sulfation is a vital post-translational modification that influences protein-protein interactions and biological function. wikipedia.orgnih.gov While this process is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in vivo, chemical synthesis using sulfating agents is a key tool for studying these modifications. nih.govwikipedia.orgnih.gov Sulfur trioxide-amine complexes are among the most utilized reagents for the sulfation of hydroxyl groups in proteins and related structures. nih.govbham.ac.ukresearchgate.netdntb.gov.ua The choice of the amine adduct, such as pyridine or DMF, can be critical, as these are sometimes reported to give better yields for tyrosine sulfation than the trimethylamine (B31210) complex. nih.gov This modification strengthens protein-protein interactions by creating a negatively charged sulfate group that can form stable salt bridges. nih.govnih.gov

The this compound complex is well-suited for the sulfation of alcoholic groups present in aliphatic and alicyclic structures. nih.gov A notable application is in the synthesis of Avibactam®, a non-β-lactam β-lactamase inhibitor. In a key step, a hydroxylamine intermediate undergoes a one-pot deprotection and sulfation reaction using the Me₃N·SO₃ complex to install the required sulfate moiety. nih.govbham.ac.uk

Beyond O-sulfation, the this compound complex is a valuable reagent for the N-sulfation of amines to form sulfamates. nih.gov Sulfamate-containing molecules are important in a range of biological functions. nih.gov The process, also known as sulfamation, can be achieved by reacting primary or secondary amines with the complex. nih.govresearchgate.net For example, benzylamine derivatives have been successfully sulfamated using the Me₃N·SO₃ complex at low temperatures (30–60°C) to yield the corresponding trimethylammonium sulfamate (B1201201) salt. nih.gov This methodology has also been applied in the synthesis of heparan sulfate oligosaccharides, where selective N-sulfation is accomplished under basic conditions. nih.gov

N-Sulfation of Amines

Synthesis of Sulfonamides and Other Sulfur-Containing Nitrogen Compounds

Sulfonamides are a critical class of organic compounds with a broad spectrum of applications, particularly in medicinal chemistry. The reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base is a conventional method for sulfonamide synthesis. The this compound complex offers an alternative route for these transformations.

The synthesis of sulfonamides and related sulfur-nitrogen compounds often involves the reaction of an amine with a source of sulfur trioxide. The this compound complex serves as a stable and easily handled source of SO3 for these reactions. For instance, the reaction of amines with sulfur trioxide sources can provide access to diverse sulfamic acid salts, which are precursors to sulfamate esters and differentially substituted sulfamides. nih.gov

Heterocyclic compounds containing both sulfur and nitrogen are of significant interest due to their diverse biological activities. The synthesis of these compounds can be achieved through various methods, and the use of sulfur trioxide complexes can play a role in the introduction of the requisite sulfur-containing functionalities.

Preparation of N-Substituted Imidobissulfates

N-substituted imidobissulfates can be synthesized through the N-sulfonation of the corresponding amidosulfates. Research has shown that tertiary amine-sulfur trioxide complexes, including this compound, are highly effective reagents for this transformation. The sulfonation of methylamidosulfate with these complexes leads to the direct formation of methylimidobissulfate in excellent yields, around 90%. jst.go.jp This method provides a general and high-yield pathway for preparing N-substituted imidobissulfates, including secondary alkyl and cycloalkyl derivatives that are not easily accessible through other synthetic routes. jst.go.jp

In contrast, the use of sulfur trioxide alone or its complexes with 1,4-dioxane or N,N-dimethylformamide results in the formation of an intermediate, "methylamidodisulfate". jst.go.jp This intermediate requires subsequent treatment with a base, such as triethylamine (B128534), to yield the desired methylimidobissulfate, with yields varying from 18% to 60%. jst.go.jp

Formation of Sulfamate Moieties

The this compound complex is instrumental in the formation of sulfamate moieties. The reaction of amines with this complex provides a straightforward route to sulfamic acid salts. nih.gov For example, 2,2,2-trifluoroethylamine reacts with the this compound complex to produce the corresponding solid trimethylammonium salt, which can be purified by recrystallization. nih.gov These sulfamic acid salts are versatile intermediates that can be further converted into sulfamate esters.

This approach has been successfully applied to a variety of amines, including anilines, primary and secondary amines, and those containing heteroaromatic functionalities, demonstrating the broad scope of this methodology. nih.gov The resulting sulfamate esters are of significant interest in medicinal chemistry due to their pharmacological relevance. nih.gov

Specific Reagent Applications in Complex Molecular Synthesis

The this compound complex serves as a key reagent in the synthesis of various complex molecules, facilitating specific and often challenging transformations.

Synthesis of Sulfate-Conjugated Resveratrol Metabolites

The this compound complex is employed as a reactant for the synthesis of sulfate-conjugated resveratrol metabolites. lifechempharma.comsigmaaldrich.com Sulfation is a significant metabolic pathway for polyphenolic compounds like resveratrol, and the ability to synthesize these sulfated metabolites is crucial for studying their biological activities and pharmacokinetic profiles. The use of the this compound complex provides a reliable method for introducing sulfate groups onto the hydroxyl moieties of resveratrol.

Preparation of Alpha-Tosyloxy Ketones as Synthetic Intermediates

In addition to its role in sulfation, the this compound complex is utilized in the preparation of alpha-tosyloxy ketones. lifechempharma.com These compounds are valuable synthetic intermediates in organic chemistry. The complex acts as a nucleophile in these reactions, facilitating the introduction of the tosyloxy group at the alpha position of a ketone. lifechempharma.com

Broader Utility in Materials Science and Polymer Chemistry

The ability of the this compound complex to act as a potent sulfonating agent extends its utility into the realm of materials science, particularly in the synthesis of specialized polymers.

Sulfonation, the introduction of the sulfonic acid group (-SO₃H), is a critical modification used to alter the properties of polymers, most notably to increase their hydrophilicity and introduce ion-exchange capabilities. The this compound complex is a favored reagent for this purpose due to its high reactivity and controlled delivery of SO₃. chemicalbook.com It is used in the production of sulfonated polymers that are essential for materials with specific functions, such as improved conductivity in fuel cell membranes. chemicalbook.com

The process typically involves reacting a polymer dissolved in a suitable organic solvent with the this compound complex. This method has been successfully applied to a variety of polymers and complex biomolecules. For instance, it is used for the sulfation of polysaccharides to create synthetic heparin sulfate mimetics and glycosaminoglycans whose biological activity is dependent on the sulfation pattern. It has also been employed in the synthesis of sulfonated chitooligosaccharides to study their anti-HIV-1 activity. sigmaaldrich.com The sulfation of pendant sugar chains on polymer backbones using this reagent is a key step in creating advanced glycopolymers with specific protein-binding properties.

Table 2: Examples of Molecules Sulfonated Using Sulfur Trioxide-Amine Complexes

| Molecule Type | Specific Example | Reagent | Application/Purpose |

| Polysaccharide | Chitooligosaccharides | SO₃-NMe₃ | Synthesis for anti-HIV-1 activity studies |

| Polysaccharide | Natural Polysaccharides | SO₃-NMe₃ | Creation of heparin sulfate mimetics |

| Steroid | Estrone Precursors | SO₃-NMe₃ | Synthesis of sulfated estrogens |

| Flavonoid | Flavonoids | SO₃-NMe₃ | Synthesis of flavonoid sulfates |

| Glycopolymer | Norbornene-based polymers | SO₃-NMe₃ | End-functionalized GAG mimetic glycopolymers |

Contributions to Environmental Chemistry Research

While the this compound complex has established roles in synthesis and polymer science, its applications in environmental chemistry are also noted, though detailed research findings in publicly accessible literature are limited.

In the field of analytical chemistry, the complex is reportedly employed in methods for the detection and quantification of sulfur compounds. chemicalbook.com This application is valuable for environmental monitoring and quality control. chemicalbook.com One documented analytical application is the use of Karl Fischer titration to determine the active sulfur trioxide content within the this compound complex itself, which is crucial for ensuring the quality and reactivity of the reagent.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Analysis of Structure and Purity

Spectroscopic methods are indispensable for confirming the identity and structural integrity of the sulfur trioxide-trimethylamine adduct.

Infrared (IR) spectroscopy is a primary tool for identifying the this compound complex by detecting its characteristic vibrational modes. The formation of the dative bond between the nitrogen atom of trimethylamine (B31210) and the sulfur atom of sulfur trioxide leads to significant shifts in the vibrational frequencies of both precursor molecules.

The IR spectrum of the complex is characterized by strong absorption bands corresponding to the stretching and bending vibrations of the sulfonate group (SO₃) and the trimethylamine moiety. The vibrational modes of the SO₃ group are particularly diagnostic. In the free, planar SO₃ molecule (D3h symmetry), certain vibrational modes are IR inactive. testbook.com Upon complexation, the symmetry is lowered, and these modes can become IR active. Key vibrational bands for the complex typically include:

S=O Stretching: Strong absorptions associated with the symmetric and asymmetric stretching of the S=O bonds.

S-N Stretching: A vibration corresponding to the newly formed dative bond between sulfur and nitrogen.

C-N Stretching and CH₃ Bending: Vibrations originating from the trimethylamine part of the complex.

Identification is confirmed by comparing the obtained spectrum with a reference standard, often using techniques like potassium bromide (KBr) disc or Nujol mull preparations. guidechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR: The proton NMR spectrum of the this compound complex is simple, showing a single resonance for the nine equivalent protons of the three methyl groups. The chemical shift of this singlet is sensitive to the solvent used. For instance, in Deuterium Oxide (D₂O), the peak appears at approximately 3.23 ppm, while in Dimethyl Sulfoxide-d₆ (DMSO-d₆), it is observed around 3.07 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum is similarly straightforward, displaying a single signal corresponding to the three equivalent methyl carbons of the trimethylamine ligand. guidechem.comchemicalbook.com The position of this resonance provides further confirmation of the complex's structure.

| Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|

| Deuterium Oxide (D₂O) | ~3.23 | chemicalbook.com |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~3.07 | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. For the this compound complex, which is a white powder, significant absorption in the UV-Vis range is not a primary characteristic feature. This technique is less commonly reported for this type of donor-acceptor complex compared to vibrational and nuclear magnetic resonance spectroscopies, which provide more direct structural information.

Crystallographic Studies for Solid-State Structure Determination

To determine the precise three-dimensional arrangement of atoms and the exact nature of the bonding in the solid state, crystallographic techniques are paramount.

Analysis indicates that upon complex formation, approximately 0.6 electrons are transferred from the nitrogen atom to the sulfur trioxide moiety. researchgate.net The resulting geometry shows a significant N-S bond. A comparison between the gas-phase structure and the solid-state structure determined by X-ray diffraction shows small but significant differences, suggesting the dative bond is slightly less advanced in the gaseous state. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| N-S Bond Length | 1.912(20) Å | researchgate.net |

| NSO Bond Angle | 100.1(2)° | researchgate.net |

Quantitative Analytical Methods for Reagent Purity and Active Content

Ensuring the purity and active SO₃ content of the this compound complex is critical for its effective use as a sulfonating agent. Several quantitative methods are employed for this purpose.

One common method for determining the purity of the complex is elemental analysis. chemimpex.com The assay is often based on the percentage of sulfur or carbon, with typical specifications requiring a sulfur content of ≥94.0% of the theoretical value. thermofisher.com

Determining the "active" sulfur trioxide content is also crucial, as the complex can degrade via hydrolysis to form sulfuric acid. researchgate.net While methods like Karl Fischer titration have been used for related complexes, they may not be suitable for the relatively stable trimethylamine adduct. proquest.com Potentiometric titrimetry methods have been developed for similar tertiary amine-sulfur trioxide complexes, which can distinguish between the active SO₃ and any sulfuric acid impurity. researchgate.netproquest.com These methods often involve a hydrolysis step followed by titration of the resulting acid. researchgate.net

Potentiometric Titrimetry for Active Sulfur Trioxide and Sulfuric Acid Determination

Potentiometric titrimetry is a highly accurate and precise method for determining the active sulfur trioxide content and the amount of sulfuric acid present as an impurity in sulfur trioxide-amine complexes. A well-established method for such complexes, including the this compound adduct, involves the hydrolysis of the complex followed by an acid-base titration.

The fundamental principle of this analysis lies in the reaction of the this compound complex with water, which liberates sulfuric acid and trimethylamine. By carefully controlling the reaction conditions, the total amount of acid (from the hydrolysis of SO3 and any pre-existing sulfuric acid impurity) can be quantified.

A common procedure involves the hydrolysis of the complex, which is then followed by a potentiometric titration with a standardized solution of a strong base, such as sodium hydroxide (B78521). The endpoint of the titration, which corresponds to the complete neutralization of the acid, is determined by monitoring the change in potential of a suitable electrode system. This allows for a precise determination of the total acid content.

To specifically determine the active sulfur trioxide content, a separate analysis is often performed to quantify the initial sulfuric acid impurity. This is typically achieved by a direct titration of the sample in a non-aqueous solvent system that dissolves the complex without causing immediate hydrolysis. The difference between the total acid content after hydrolysis and the initial sulfuric acid impurity content gives the amount of active sulfur trioxide.

Research on the closely related triethylamine-sulfur trioxide complex has demonstrated the robustness of this potentiometric titration method. The validation of this method has shown high levels of accuracy and precision, as detailed in the following table. ajpaonline.com

| Parameter | Value |

|---|---|

| Accuracy of H₂SO₄ Determination | 102.80% |

| Precision of H₂SO₄ Determination (RSD) | 0.75% |

| Detection Limit of H₂SO₄ | 0.01% |

| Accuracy of Active SO₃ Determination (Recovery) | 99.92% |

| Precision of Active SO₃ Determination (RSD) | 0.25% |

These results for a similar sulfur trioxide-amine complex underscore the reliability of potentiometric titrimetry for the quality control of these reagents.

Computational Spectroscopy for Spectrum Prediction and Interpretation

Computational spectroscopy has emerged as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. For the this compound complex, computational methods can be employed to predict its vibrational (infrared and Raman) and rotational spectra. These theoretical predictions are invaluable for assigning experimental spectral features and for understanding the molecule's structure and bonding.

The prediction of spectroscopic properties typically begins with the optimization of the molecular geometry using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. The choice of the computational method and basis set is critical for obtaining accurate results. For instance, in a study of the related sulfur trioxide-pyridine complex, the B3LYP functional with a 6-311++G(d,p) basis set was found to provide a good correlation between calculated and experimental vibrational frequencies. scispace.com

Once the equilibrium geometry is obtained, the vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can then be compared with experimental infrared and Raman spectra to aid in the assignment of the observed vibrational modes. This is particularly useful for complex molecules where many vibrational modes may overlap.

Furthermore, computational methods can provide information on other spectroscopic parameters, such as rotational constants and dipole moments. These calculated values can be compared with experimental data from techniques like microwave spectroscopy to validate the computational model and to provide a more detailed understanding of the molecule's structure. A microwave spectroscopy study of the this compound complex has provided precise experimental data on its geometry and dipole moment, which serve as excellent benchmarks for computational studies. researchgate.net

The following table presents key structural and electronic parameters of the this compound complex determined from experimental microwave spectroscopy, which can be used to validate the accuracy of computational models. researchgate.net

| Parameter | Experimental Value |

|---|---|

| N-S Bond Length | 1.912(20) Å |

| NSO Angle | 100.1(2)° |

| Dipole Moment | 7.1110(69) D |

By comparing the computationally predicted values for these parameters with the experimental data, researchers can assess the accuracy of their theoretical models and gain deeper insights into the electronic structure and bonding within the this compound complex.

Comparative Analysis with Other Sulfur Trioxide Amine Adducts

Relative Reactivity and Selectivity in Diverse Chemical Transformations

The reactivity of sulfur trioxide-amine adducts is inversely related to the strength of the Lewis base used to form the complex. A stronger Lewis base binds sulfur trioxide more tightly, resulting in a less reactive, more stable, and more selective reagent. The order of Lewis base strength for common amines is: Trimethylamine (B31210) > Triethylamine (B128534) > Pyridine > Dimethylaniline > Dimethylformamide. researchgate.net This directly translates to the reactivity of their corresponding sulfur trioxide complexes, with sulfur trioxide-trimethylamine (TMAS) being one of the least reactive and most selective among the common amine adducts. researchgate.net

This moderated reactivity is particularly advantageous in the sulfation of sensitive substrates, such as polysaccharides, where harsher reagents can cause degradation of the polymer backbone. researchgate.net For instance, the use of SO3-amine complexes allows for the sulfation of carbohydrates with high regioselectivity, a level of control not achievable with more aggressive reagents like chlorosulfonic acid. researchgate.net The choice of the specific amine adduct allows for fine-tuning of the reaction conditions to achieve selective sulfation at either the O- or N-atoms in molecules containing both hydroxyl and amine functionalities, such as amino alcohols. researchgate.net

In the context of sulfating unsaturated alcohols, the selectivity of the adduct is crucial. Sulfur trioxide-pyridine, for example, is known to react almost exclusively with the hydroxyl group, leaving double or triple bonds intact. datapdf.com This high degree of selectivity is a hallmark of the moderated reactivity of these adducts compared to free sulfur trioxide.

Table 1: Relative Reactivity of Common Sulfur Trioxide Adducts

| Sulfur Trioxide Adduct | Abbreviation | Relative Reactivity | Lewis Base Strength of Amine |

|---|---|---|---|

| This compound | TMAS | Low | High |

| Sulfur trioxide-triethylamine | TEAS | Low-Medium | High-Medium |

| Sulfur trioxide-pyridine | PSS | Medium | Medium |

| Sulfur trioxide-dimethylaniline | DMAS | Medium-High | Low-Medium |

| Sulfur trioxide-dimethylformamide | DMFS | High | Low |

| Sulfur trioxide-dioxane | DIOS | Very High | Very Low |

Assessment of Methodological Advantages and Disadvantages of Different Amine Complexes (e.g., Triethylamine-SO3, Pyridine-SO3, Dioxane-SO3)

The selection of a sulfur trioxide-amine adduct for a particular chemical transformation is a trade-off between reactivity, stability, and practical considerations such as cost, toxicity, and ease of purification.

This compound (SO3·N(CH3)3) is a mild and selective reagent. researchgate.net Its primary advantage lies in its utility for sulfonating organometallic compounds to produce sulfonic acids, a process suitable for both aliphatic and aromatic hydrocarbons. researchgate.net However, its relatively low reactivity may necessitate longer reaction times or higher temperatures compared to other adducts.

Sulfur trioxide-triethylamine (SO3·N(CH2CH3)3) is another important sulfating agent used in the synthesis of various drugs and dyes. researchgate.netresearchgate.net Similar to the trimethylamine complex, it offers moderated reactivity. datapdf.com

Sulfur trioxide-pyridine (Py·SO3) is one of the most extensively used adducts, particularly for the sulfation of alcohols and the sulfamation of primary amines. researchgate.net It is also a key reagent in the Parikh-Doering oxidation of alcohols to aldehydes and ketones. researchgate.net Despite its versatility, a significant drawback is the potential for pyridine contamination in the final product, which poses toxicity concerns. nih.govnih.govchemrxiv.org

Sulfur trioxide-dioxane (SO3·C4H8O2) is considerably more reactive than the pyridine complex and has been widely used for sulfonating alkenes and sulfating alcohols. datapdf.com However, it is unstable and can decompose violently upon standing at room temperature. datapdf.com It is also readily hydrolyzed by water. datapdf.com

The use of sulfur trioxide-amine complexes, in general, presents several advantages over traditional sulfating agents like sulfuric acid and chlorosulfonic acid. These include cleaner reactions with better uniformity and reproducibility of the final products. researchgate.net They are also suitable for acid-sensitive compounds. researchgate.net However, challenges such as the need for multiple purification steps, the stoichiometric excess of reagents leading to increased costs, and the intrinsic stability issues of both the reagent and the product are common to many of these adducts. nih.govnih.govchemrxiv.org

Table 2: Advantages and Disadvantages of Selected Sulfur Trioxide Adducts

| Adduct | Advantages | Disadvantages |

|---|---|---|

| This compound | Mild and selective; suitable for organometallics. researchgate.net | Relatively low reactivity. |

| Sulfur trioxide-triethylamine | Important sulfating agent for drugs and dyes. researchgate.netresearchgate.net | Requires careful quality control for active SO3 content. researchgate.net |

| Sulfur trioxide-pyridine | Versatile for sulfation, sulfamation, and oxidation. researchgate.netresearchgate.net | Toxicity concerns due to potential pyridine contamination. nih.govnih.govchemrxiv.org |

| Sulfur trioxide-dioxane | Highly reactive for sulfonating alkenes and sulfating alcohols. datapdf.com | Unstable, can decompose violently, and is readily hydrolyzed. datapdf.com |

Mechanistic Commonalities and Divergences Across Various Amine-Sulfur Trioxide Adducts

The fundamental mechanism of sulfonation and sulfation using sulfur trioxide-amine adducts involves the electrophilic attack of the sulfur trioxide moiety on a nucleophilic substrate. The amine acts as a carrier, moderating the extreme reactivity of free SO3. The general mechanism for aromatic sulfonation, for example, proceeds through the formation of a π-complex, which then collapses into a σ-complex (a Wheland intermediate), followed by deprotonation to restore aromaticity. softbeam.net

While the core mechanistic pathway is similar across different amine adducts, the kinetics and the nature of the transition state can vary. The strength of the nitrogen-sulfur bond in the adduct influences the ease with which sulfur trioxide is delivered to the substrate. For more stable complexes like this compound, the dissociation of the adduct to release SO3 is less favorable, leading to a higher energy barrier for the reaction. This can result in a more "concerted" type of mechanism where the substrate interacts directly with the complex.

In contrast, for less stable adducts like sulfur trioxide-dioxane, the equilibrium may lie further towards the dissociated species, and the reaction may proceed through a pathway that more closely resembles sulfonation with free SO3, albeit in a controlled manner.

A notable divergence in mechanism can be observed in reactions with substrates possessing multiple nucleophilic sites. The choice of the amine adduct can dictate the regioselectivity of the reaction. For example, in the sulfation of chitosan, the use of different SO3-amine complexes can lead to selective N-sulfation or O-sulfation, highlighting the role of the adduct in directing the reaction pathway. researchgate.net This selectivity arises from the specific steric and electronic interactions between the adduct, the substrate, and the solvent in the transition state.

Furthermore, some adducts can participate in alternative reaction pathways. The sulfur trioxide-pyridine complex, in conjunction with dimethyl sulfoxide (B87167) (DMSO), is utilized in the Parikh-Doering oxidation, a mechanism that is distinct from sulfonation and involves the formation of a sulfoxonium intermediate. This highlights the diverse reactivity that can be accessed by tuning the nature of the Lewis base in the sulfur trioxide adduct.

Emerging Research Frontiers and Future Directions

Development of Novel Sulfating Reagents and Methodologies

Recent advancements in sulfation chemistry are centered on the development of innovative reagents and strategies that offer greater control over the sulfation process and facilitate the purification of the final products. nih.govchemrxiv.org These emerging approaches are poised to expand the accessibility and application of sulfated molecules in various scientific disciplines.

A groundbreaking development in this area is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netrsc.orgnih.govrsc.org Introduced by Sharpless and coworkers in 2014, SuFEx has emerged as a robust and versatile tool for the construction of sulfur(VI) linkages. researchgate.netrsc.org This next-generation click reaction family is prized for its modularity, rapid reaction rates, and reliability in assembling functional molecules. rsc.orgnih.govrsc.org

The core of SuFEx chemistry lies in the exceptional reactivity of sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F) with a wide array of nucleophiles. researchgate.net This reactivity allows for the efficient and selective formation of stable covalent bonds under mild, often metal-free, conditions. rsc.org A key advantage of SuFEx is its compatibility with various functional groups and its tolerance to oxygen and water, which simplifies reaction setups. researchgate.net Researchers are actively exploring SuFEx for the synthesis of diverse molecular architectures, from novel sterically hindered amides to complex polymers and for late-stage drug functionalization. researchgate.netgrantome.com The development of new SuFEx reagents, such as the recently reported t-BuSF, continues to expand the scope and utility of this powerful chemical tool, enabling the synthesis of previously challenging sulfur-containing compounds with high stereochemical control. eurekalert.orgsciencedaily.commoffitt.org

Table 1: Key Features of SuFEx Click Chemistry

| Feature | Description |

| Reactivity | Based on the high reactivity of S(VI)-F bonds with nucleophiles. researchgate.net |

| Versatility | Applicable to a wide range of substrates and functional groups. researchgate.netrsc.org |

| Conditions | Typically proceeds under mild, metal-free conditions. rsc.org |

| Products | Forms stable sulfonyl and sulfate (B86663) linkages. researchgate.net |

| Applications | Drug discovery, materials science, chemical biology. rsc.orgnih.govrsc.org |

To circumvent the stability issues and stoichiometric excesses often associated with pre-formed sulfating complexes, researchers are investigating the in situ generation of reactive sulfating agents. nih.govchemrxiv.orgresearchgate.net This approach involves the formation of the active sulfating species directly within the reaction mixture, often from stable and readily available precursors.

One such strategy involves the use of a stable fluorosulfuryl imidazolium salt, which acts as an "F-SO₂+" donor with unprecedented reactivity and selectivity. researchgate.net This reagent can be generated and used in a one-pot fashion, avoiding the handling of sensitive sulfating agents. The in situ approach offers several advantages, including improved reaction efficiency, reduced waste, and the potential for catalytic turnover. By generating the reactive species in the presence of the substrate, side reactions and degradation of the sulfating agent can be minimized.

A significant challenge in the synthesis of sulfated molecules is their high polarity, which complicates their isolation and purification from aqueous media. nih.govnih.gov To address this, there has been a focus on developing more lipophilic sulfating reagents that render the sulfated product temporarily soluble in organic solvents, thereby simplifying the purification process.

A prime example of this strategy is the development of tributylsulfoammonium betaine (B1666868) (TBSAB), a lipophilic sulfur trioxide-amine complex. researchgate.netnih.govresearchgate.net The use of TBSAB or the in-situ formation of a tributylammonium salt of the sulfate ester allows for the extraction of the sulfated product into an organic phase, leaving behind inorganic salts and other polar impurities in the aqueous phase. researchgate.netnih.gov This "phase-tag" approach significantly streamlines the workup procedure, often eliminating the need for multiple chromatographic purification steps. nih.govresearchgate.net Following purification in the organic phase, the lipophilic cation can be easily exchanged for a pharmaceutically acceptable cation, such as sodium, to yield the final water-soluble sulfated product. nih.govresearchgate.net

Table 2: Comparison of Sulfating Reagent Strategies

| Strategy | Key Reagent Example | Primary Advantage |

| Traditional | Sulfur trioxide-trimethylamine | Well-established, commercially available. |

| SuFEx | Aryl sulfonyl fluorides | High efficiency, selectivity, and functional group tolerance. researchgate.netrsc.org |

| In Situ Generation | Fluorosulfuryl imidazolium salt | Avoids handling of unstable reagents, improves efficiency. researchgate.net |

| Lipophilic | TBSAB (SO₃·NBu₃) | Simplifies purification by enabling organic extraction. researchgate.netnih.govresearchgate.net |

Addressing Challenges in Reaction Efficiency, Selectivity, and Downstream Processing

Beyond the development of novel reagents, a significant portion of current research is dedicated to overcoming persistent challenges in sulfation reactions, namely improving reaction efficiency, achieving high selectivity, and optimizing downstream processing. nih.govnih.govbiomanufacturing.orgmt.com

A major bottleneck in the synthesis of sulfated compounds is the often-laborious purification process required to remove excess reagents, byproducts, and inorganic salts. nih.govresearchgate.netnih.gov Traditional methods frequently necessitate multiple chromatographic steps, which are time-consuming, solvent-intensive, and can lead to significant product loss. nih.gov

The development of methodologies like the use of lipophilic reagents (e.g., TBSAB) directly addresses this challenge by enabling simple liquid-liquid extractions for purification. researchgate.netnih.gov Furthermore, the high selectivity and efficiency of SuFEx reactions can lead to cleaner reaction mixtures, reducing the burden on downstream purification. researchgate.netrsc.org The ultimate goal is to develop protocols where the desired sulfated product can be isolated in high purity through simple precipitation or extraction, thereby minimizing the reliance on chromatography.

Many established sulfation protocols, including those using sulfur trioxide-amine complexes, require a significant stoichiometric excess of the sulfating agent to drive the reaction to completion. nih.govresearchgate.netnih.gov This not only increases the cost of the synthesis, particularly on a large scale, but also complicates the purification process due to the need to remove the unreacted reagent.

Current research efforts are focused on developing more efficient catalytic systems for sulfation. The ideal scenario is a catalytic process where a substoichiometric amount of a catalyst can facilitate the sulfation reaction with high turnover, thereby minimizing waste and cost. While true catalytic sulfation remains a challenge, the development of highly reactive reagents and in situ generation methods represents a step towards reducing the required stoichiometry of the core sulfating species. nih.govresearchgate.net By improving the intrinsic reactivity of the sulfating agent, the amount needed for complete conversion of the substrate can be significantly reduced, leading to more economical and environmentally friendly sulfation processes.

Enhancing Intrinsic Stability of Reagents and Products

A significant challenge in the application of sulfating agents, including sulfur trioxide-amine complexes, is their inherent instability and the potential for degradation of the resulting sulfated products. This has spurred research into methods for enhancing their stability, a critical factor for both reaction efficiency and the integrity of the final product.

One notable advancement in this area is the use of stabilizers during the sulfation process. Tris(hydroxymethyl)aminomethane (TRIS) has been identified as an effective stabilizer in the synthesis of sulfated estrogens using the this compound complex. Its role is to mitigate the degradation of the sensitive sulfated products under the reaction conditions, ensuring higher yields and purity of the final compounds. While the precise mechanism of stabilization by TRIS is not fully elucidated in all contexts, it is understood to buffer the reaction mixture and potentially quench reactive intermediates that could lead to product decomposition.

The intrinsic stability of the this compound complex itself is a key advantage over more aggressive sulfating agents. However, research continues to explore modifications to the amine ligand and the reaction conditions to further improve its handling and storage properties, as well as its compatibility with a wider range of sensitive substrates.

Table 1: Stabilizers Used in Conjunction with Sulfur Trioxide-Amine Complexes

| Stabilizer | Application | Purpose |

| Tris(hydroxymethyl)aminomethane (TRIS) | Synthesis of sulfated estrogens | Prevents degradation of the sulfated product |

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the use of this compound aligns well with these goals. Compared to traditional sulfating agents like chlorosulfonic acid and oleum, sulfur trioxide-amine complexes offer several environmental and safety advantages.

Research in this area focuses on quantifying the "greenness" of synthetic protocols using metrics such as atom economy and E-factor (environmental factor). Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. Syntheses utilizing this compound generally exhibit a higher atom economy and a lower E-factor compared to methods that generate significant inorganic salt byproducts.

Key Advantages of this compound in Green Synthesis:

Reduced Waste: The reactions are often cleaner, producing fewer byproducts and minimizing the need for extensive purification steps.

Milder Reaction Conditions: The complex allows for sulfonation under milder conditions, reducing energy consumption and preventing the degradation of sensitive functional groups.

Improved Safety: It is a solid, non-volatile reagent, making it safer to handle than highly corrosive and volatile reagents like sulfur trioxide or chlorosulfonic acid.

Future research is directed towards developing even more environmentally benign synthetic methods. This includes the use of recyclable solvents, catalytic approaches to sulfonation, and the development of continuous flow processes that can improve efficiency and reduce waste even further.

Table 2: Comparison of Sulfonating Agents from a Green Chemistry Perspective

| Sulfonating Agent | Key Advantages | Key Disadvantages |

| This compound | Solid, stable, milder reactivity, high selectivity, less corrosive | Higher cost compared to some traditional reagents |

| Chlorosulfonic Acid | Inexpensive, highly reactive | Highly corrosive, generates HCl byproduct, harsh reaction conditions |

| Oleum (Fuming Sulfuric Acid) | Powerful sulfonating agent | Highly corrosive and hazardous, produces significant acidic waste |

Interdisciplinary Research Opportunities in Catalysis and Medicinal Chemistry

The unique reactivity and selectivity of the this compound complex have opened up exciting opportunities at the interface of catalysis and medicinal chemistry. Its ability to act as both a reagent and a catalyst in various transformations is a key area of ongoing investigation.